molecular formula C19H17F2N3O4 B4777610 ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4777610
M. Wt: 389.4 g/mol
InChI Key: FIWAVJRJSALHFH-UHFFFAOYSA-N
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Description

ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a difluoromethyl group, and a pyrazolopyridine core, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

The synthesis of ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Difluoromethyl Group: This can be achieved through a difluoromethylation reaction using reagents such as difluoromethyl bromide.

    Construction of the Pyrazolopyridine Core: This involves the condensation of appropriate precursors, often using a palladium-catalyzed cross-coupling reaction.

    Final Assembly: The final step involves esterification to introduce the ethyl acetate group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the benzodioxole ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism of Action

Comparison with Similar Compounds

ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-[6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4/c1-3-26-16(25)8-24-19-17(10(2)23-24)12(18(20)21)7-13(22-19)11-4-5-14-15(6-11)28-9-27-14/h4-7,18H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWAVJRJSALHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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